N-{2-[2-(4-methoxyphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
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Overview
Description
N-{2-[2-(4-methoxyphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a complex organic compound that features a thiazole and triazole ring system. These heterocyclic structures are known for their significant biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties . The presence of the methoxyphenyl group and the benzo[d][1,4]dioxine moiety further enhances its potential pharmacological applications.
Mechanism of Action
Target of Action
The compound, also known as N-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide, is a derivative of the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold Similar compounds have shown a wide range of biological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects .
Mode of Action
The electron-rich aromatic framework of the 1,2,4-triazole heterocycle allows it to readily bind to relevant receptors and/or enzymes by virtue of multiple non-covalent binding interactions . This interaction can lead to various biological activities.
Biochemical Pathways
Compounds with similar structures have been found to affect a variety of biochemical pathways, leading to their diverse pharmacological activities .
Pharmacokinetics
The lipophilicity of a compound can significantly influence its transport processes such as intestinal absorption, protein binding, and distribution to various tissues and organs .
Result of Action
Similar compounds have shown a wide range of biological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[2-(4-methoxyphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide typically involves multiple steps:
Formation of Thiazole Ring: The thiazole ring can be synthesized by reacting α-haloketones with thioamides under reflux conditions.
Formation of Triazole Ring: The triazole ring is formed by cyclization of hydrazides with carbon disulfide in the presence of a base.
Coupling Reactions: The thiazole and triazole rings are then coupled with the methoxyphenyl group and the benzo[d][1,4]dioxine moiety through nucleophilic substitution reactions.
Sulfonamide Formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistency and scalability .
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can target the sulfonamide group, converting it to the corresponding amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to introduce new substituents.
Major Products
The major products formed from these reactions include phenolic derivatives, amines, and various substituted thiazole and triazole derivatives .
Scientific Research Applications
N-{2-[2-(4-methoxyphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
- N-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3,4-dimethylbenzenesulfonamide
- N-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-phenylacetamide
- 2-{4-[(Z)-(2-(4-methoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)methyl]phenoxy}acetamide
Uniqueness
N-{2-[2-(4-methoxyphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide stands out due to its unique combination of thiazole, triazole, and benzo[d][1,4]dioxine moieties, which confer a broad spectrum of biological activities and potential therapeutic applications .
Properties
IUPAC Name |
N-[2-[2-(4-methoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O5S2/c1-28-16-4-2-14(3-5-16)20-23-21-25(24-20)15(13-31-21)8-9-22-32(26,27)17-6-7-18-19(12-17)30-11-10-29-18/h2-7,12-13,22H,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AACSWPKJBKRNAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN3C(=CSC3=N2)CCNS(=O)(=O)C4=CC5=C(C=C4)OCCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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